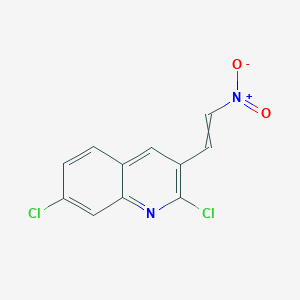
Catonic Yellow X-8GL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Catonic Yellow X-8GL is a cationic dye with the molecular formula C20H23ON2Cl. It is commonly used in the textile industry for dyeing acrylic fibers, providing vibrant and long-lasting colors. The compound is known for its ability to bind to DNA and RNA molecules through intercalation, making it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Catonic Yellow X-8GL involves the reaction of a diazonium salt with a naphthol compound. The reaction produces a yellow-colored dye that is highly soluble in water. Recent research indicates that using water as a solvent and adding a phase transfer catalyst can make the reaction proceed smoothly, with a yield reaching up to 94%.
Industrial Production Methods
Industrial production of this compound typically involves the condensation of 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde with p-anisidine. The process includes steps such as condensation, salt formation, filtration, and drying .
化学反応の分析
Types of Reactions
Catonic Yellow X-8GL undergoes various chemical reactions, including:
Intercalation: The dye molecules insert themselves between the base pairs of nucleic acid molecules, causing a shift in the absorbance spectrum of the dye.
Binding to Metal Ions: The dye can bind to metal ions such as copper and iron, causing changes in color and luster.
Common Reagents and Conditions
Intercalation: This reaction typically occurs in aqueous solutions where the dye binds to DNA and RNA molecules.
Binding to Metal Ions: This reaction occurs in the presence of metal ions, often under specific pH conditions.
Major Products Formed
Intercalation: The major product is a complex of this compound with DNA or RNA, detectable by a shift in the absorbance spectrum.
Binding to Metal Ions: The major products are metal-dye complexes, which exhibit distinct color changes.
科学的研究の応用
Catonic Yellow X-8GL has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical processes and for detecting the presence of nucleic acids.
Biology: Utilized in staining techniques to visualize DNA and RNA in biological samples.
Medicine: Employed in diagnostic assays to detect nucleic acids in medical samples.
Industry: Widely used in the textile industry for dyeing acrylic fibers and in the paper industry for coloring paper products
作用機序
The mechanism of action of Catonic Yellow X-8GL involves its binding to DNA and RNA molecules through intercalation. The dye molecules insert themselves between the base pairs of the nucleic acid molecules, causing a shift in the absorbance spectrum of the dye. This shift is used to detect the presence of DNA and RNA in biological samples.
類似化合物との比較
Similar Compounds
- Basic Yellow 13
- Cationic Yellow 13
- AizenCathilon Brilliant Yellow 5GLH
- Astrazon Yellow 8GL
- Atacryl Yellow L 5GA
- Basacryl Yellow X 4GL
- Brilliant Yellow B 6GL
- Remacryl Yellow 4GL
- Sandocryl Brilliant Yellow B 6GL
- Sumiacryl Brilliant Yellow 5G
- Synacril Yellow 8G
Uniqueness
Catonic Yellow X-8GL is unique due to its high solubility in water and its ability to bind to nucleic acids through intercalation. This property makes it particularly useful in scientific research for detecting DNA and RNA, as well as in industrial applications for dyeing acrylic fibers .
特性
CAS番号 |
12217-50-4 |
|---|---|
分子式 |
C20H23N2O.Cl C20H23ClN2O |
分子量 |
342.9 g/mol |
IUPAC名 |
4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-20(2)17-7-5-6-8-18(17)22(3)19(20)13-14-21-15-9-11-16(23-4)12-10-15;/h5-14H,1-4H3;1H |
InChIキー |
OXPKRRHGPFICAE-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=CC=C(C=C3)OC)C)C.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)OC)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



